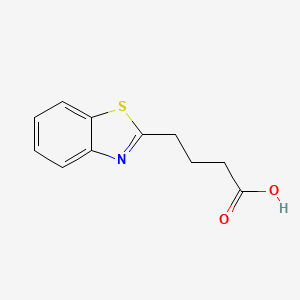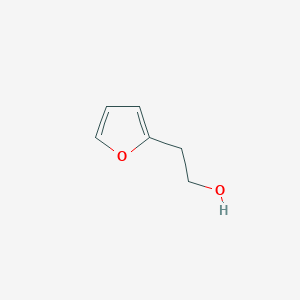
2-Furanethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Furanethanol and its derivatives involves various strategies, including catalytic methods and organocatalytic approaches. For instance, highly substituted furans can be synthesized through gold-catalyzed reactions from 2-(1-alkynyl)-2-alken-1-ones, achieving good to excellent yields under mild conditions (Yao, Zhang, & Larock, 2004). Additionally, an organocatalytic approach has been developed for the enantioselective synthesis of 2-hydroxyalkyl- and 2-aminoalkyl furanes, utilizing a stereoselective one-pot reaction cascade (Albrecht, Ransborg, Gschwend, & Jørgensen, 2010).
Molecular Structure Analysis
The molecular structure of 2-Furanethanol derivatives has been extensively studied, revealing insights into their physical and chemical properties. For example, the synthesis and characterization of linear polyurethanes incorporating furanic monomers have shown that the structure of these polymers significantly influences their thermal properties and degradation behavior (Boufi, Belgacem, Quillerou, & Gandini, 1993).
Chemical Reactions and Properties
2-Furanethanol undergoes various chemical reactions, forming a wide range of functional materials. For example, enzymatic synthesis using 2,5-bis(hydroxymethyl)furan as a building block has led to the development of novel biobased furan polyesters with significant applications in biodegradable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Physical Properties Analysis
The physical properties of 2-Furanethanol derivatives, such as their glass transition temperatures and molecular masses, are crucial for their application in materials science. Studies have established correlations between the furan ring's position and number in the polymer repeat unit and these properties, highlighting the importance of molecular structure in determining material characteristics (Boufi, Belgacem, Quillerou, & Gandini, 1993).
Chemical Properties Analysis
The chemical properties of 2-Furanethanol derivatives, including their reactivity and potential for forming diverse chemical structures, are of great interest. The development of methodologies for the synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furanes showcases the versatility of 2-Furanethanol in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Albrecht, Ransborg, Gschwend, & Jørgensen, 2010).
Aplicaciones Científicas De Investigación
Biobased Polyesters
2-Furanethanol and its derivatives have been studied for their applications in creating biobased polyesters. Chenhao Jin et al. (2022) in "Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters" explored the reactivity and properties of polyesters derived from 2,5-tetrahydrofurandimethanol (THFDM), a compound related to 2-furanethanol. They found that these polyesters have potential applications in sustainable materials development due to their biobased nature (Jin et al., 2022).
Solubility Studies
The solubility of furaneol, a compound related to 2-furanethanol, was measured in various solvents by Xiaocong Li et al. (2020) in "Binary Solid–Liquid Solubility Determination and Model Correlation of Furaneol in Different Pure Solvents." This research is important for understanding the chemical behavior of furaneol and by extension, related compounds like 2-furanethanol, in different solvents (Li et al., 2020).
Chemical Stability
The stability and reactivity of compounds similar to 2-furanethanol, such as 2-methoxyfuran, were investigated by J. Simmie et al. (2013) in "A Quantum Chemical Study of the Abnormal Reactivity of 2‐Methoxyfuran." This study provides insights into the chemical stability of furan derivatives, which is crucial for their application in various scientific fields (Simmie et al., 2013).
Synthetic Applications
The synthetic applications of furan derivatives were explored by P. Lan et al. (2014) in "Synthesis of a D-ring isomer of galanthamine via a radical-based Smiles rearrangement reaction." This study highlights the potential of furan derivatives in complex organic syntheses and the development of pharmaceutical compounds (Lan et al., 2014).
Environmental Applications
K. Manz et al. (2016) in "Adsorption of hydraulic fracturing fluid components 2-butoxyethanol and furfural onto granular activated carbon and shale rock" investigated the environmental applications of furan derivatives. This study is relevant to understanding how compounds like 2-furanethanol interact with environmental factors, particularly in the context of hydraulic fracturing (Manz et al., 2016).
Organic Chemistry Solvents
The use of 2-Methyltetrahydrofuran (2-MeTHF), derived from furan compounds, as a solvent in organic chemistry was reviewed by Vittorio Pace et al. (2012) in "2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry." This research underscores the importance of furan derivatives in developing environmentally friendly solvents for the chemical industry (Pace et al., 2012).
Safety And Hazards
Furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed or in contact with skin .
Direcciones Futuras
While the future directions of 2-Furanethanol are not explicitly mentioned in the search results, it is known that furfuryl alcohol is considered a green chemical as it is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . This suggests potential for its increased use in sustainable and environmentally friendly applications.
Propiedades
IUPAC Name |
2-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQBNTYWHOHSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348978 | |
| Record name | 2-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanethanol | |
CAS RN |
35942-95-1 | |
| Record name | 2-Furanethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35942-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




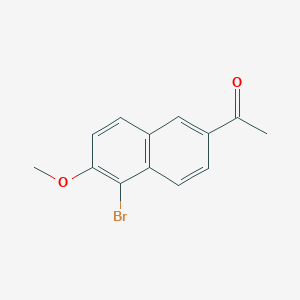
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
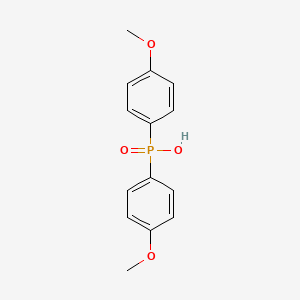
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
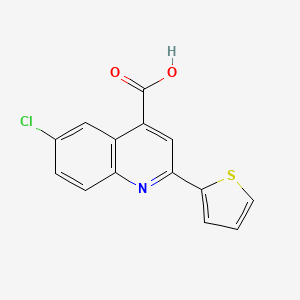

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)

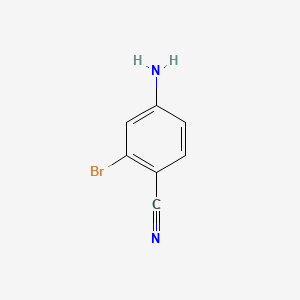
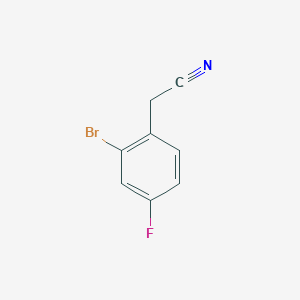

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
